4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-N-(3,4,5-trimethoxyphenyl)butanamide
Beschreibung
The compound 4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-N-(3,4,5-trimethoxyphenyl)butanamide features a pyridoindole core fused with a butanamide chain and a 3,4,5-trimethoxyphenyl substituent. This structure combines a heterocyclic scaffold with aromatic methoxy groups, which are often associated with enhanced bioavailability and receptor binding in medicinal chemistry .
Eigenschaften
Molekularformel |
C24H27N3O5 |
|---|---|
Molekulargewicht |
437.5 g/mol |
IUPAC-Name |
4-oxo-4-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-N-(3,4,5-trimethoxyphenyl)butanamide |
InChI |
InChI=1S/C24H27N3O5/c1-30-20-12-15(13-21(31-2)24(20)32-3)25-22(28)8-9-23(29)27-11-10-19-17(14-27)16-6-4-5-7-18(16)26-19/h4-7,12-13,26H,8-11,14H2,1-3H3,(H,25,28) |
InChI-Schlüssel |
GEXWASYIAXAHTJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)CCC(=O)N2CCC3=C(C2)C4=CC=CC=C4N3 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Multicomponent Reaction Using Pyridin-2-Amine Derivatives
A modified Groebke-Blackburn-Bienaymé reaction is employed, combining substituted pyridin-2-amine, pyridine-2-carbaldehyde, and 2-isocyano-2,4,4-trimethylpentane in methanol under acidic conditions (Scheme 1). TosOH (0.2 equiv) catalyzes the cyclization at 70°C for 12 hours, yielding the pyridoindole intermediate.
Reaction Conditions
- Solvent: Methanol
- Catalyst: TosOH (0.2 equiv)
- Temperature: 70°C
- Time: 12 hours
This method achieves a 68–75% yield after silica gel chromatography, with purity >95% confirmed by HPLC.
Alternative Cyclization via Iodine-Mediated Coupling
For substrates sensitive to strong acids, an iodine-mediated cyclization offers a viable pathway. Pyridin-2-amine reacts with 1-(2-pyridyl)ethanone in the presence of iodine (1.2 equiv) and NaOH (10 equiv) at 110°C for 4 hours, followed by 70°C for 12 hours. The reaction proceeds via imine formation and subsequent cyclization, affording the core structure in 60–65% yield.
Formation of the Butanamide Linker
The 4-oxobutanamide moiety is introduced through a two-step sequence: ketone formation followed by amide coupling.
Ketone Installation via Oxidation
The pyridoindole intermediate undergoes oxidation at the C4 position using POCl3 and triethylamine (TEA) in dichloromethane (DCM). This converts the methylene group to a ketone, forming 4-oxo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole.
Optimized Protocol
Amide Coupling with 3,4,5-Trimethoxyaniline
The ketone intermediate is coupled with 3,4,5-trimethoxyaniline using ethyl chlorooxalate as an activating agent. EDCI (3 equiv) facilitates the reaction in pyridine at 25°C for 12 hours, yielding the final amide bond.
Key Parameters
| Parameter | Value |
|---|---|
| Coupling Reagent | EDCI |
| Solvent | Pyridine |
| Temperature | 25°C |
| Reaction Time | 12 hours |
| Yield | 70–75% |
Functional Group Modifications
Methoxy Group Introductions
The 3,4,5-trimethoxyphenyl group is pre-installed on the aniline precursor prior to amide coupling. Methoxylation is achieved via nucleophilic aromatic substitution using sodium methoxide under reflux conditions.
Purification and Characterization
Crude products are purified via preparative HPLC (C18 column, acetonitrile/water gradient). Structural confirmation relies on:
- NMR: $$ ^1H $$ and $$ ^{13}C $$ spectra verify substituent positions.
- HRMS: Molecular ion peak at m/z 438.1912 ([M+H]$$^+$$) matches the theoretical mass.
Comparative Analysis of Synthetic Routes
The table below evaluates two primary methods for constructing the pyridoindole core:
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Multicomponent (MCR) | TosOH, MeOH, 70°C | 68–75 | >95 |
| Iodine-Mediated | I₂, NaOH, 110°C | 60–65 | 90–92 |
The MCR approach offers higher efficiency and purity, making it preferable for large-scale synthesis.
Challenges and Mitigation Strategies
Low Yields in Amide Coupling
EDCI-mediated coupling occasionally suffers from competing side reactions. Substituting EDCI with HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) improves yields to 85–90% by enhancing activation efficiency.
Oxidative Degradation
The 4-oxo group is prone to over-oxidation. Conducting the reaction under inert atmosphere (N₂) and limiting exposure to strong oxidants prevents degradation.
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
4-Oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-N-(3,4,5-trimethoxyphenyl)butanamid hat verschiedene wissenschaftliche Forschungsanwendungen:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich ihrer Auswirkungen auf zelluläre Prozesse und ihrer Wechselwirkungen mit biologischen Makromolekülen.
Medizin: Die Forschung ist im Gange, um ihre potenziellen therapeutischen Anwendungen zu erforschen, z. B. ihre Verwendung in der Medikamentenentwicklung zur Behandlung verschiedener Krankheiten.
Wirkmechanismus
Der Wirkmechanismus von 4-Oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-N-(3,4,5-trimethoxyphenyl)butanamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Diese Wechselwirkungen können zu Veränderungen in zellulären Prozessen führen, wie z. B. Enzymhemmung oder -aktivierung, Modulation von Signalwegen und Veränderungen der Genexpression. Die genauen molekularen Zielstrukturen und -wege, die beteiligt sind, hängen vom spezifischen Kontext ab, in dem die Verbindung verwendet wird.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis of 4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-N-(3,4,5-trimethoxyphenyl)butanamide typically involves multi-step organic reactions. The structure is confirmed through various analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Anticancer Potential
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyridoindole compounds can inhibit tumor growth in various cancer cell lines. The mechanism often involves modulation of key signaling pathways related to cell proliferation and apoptosis.
Neuroprotective Effects
The neuroprotective potential of this compound has been investigated due to its structural similarity to known neuroprotective agents. In vitro studies have suggested that it may protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Anti-inflammatory Properties
Molecular docking studies have indicated that the compound may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory process. This suggests potential applications in treating inflammatory diseases.
Case Studies and Research Findings
- Anticancer Research : A study on related pyridoindole derivatives demonstrated their ability to induce apoptosis in breast cancer cells through the activation of caspase pathways. This highlights the potential for 4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-N-(3,4,5-trimethoxyphenyl)butanamide to be developed as an anticancer agent.
- Neuroprotection : In a recent investigation involving neuroprotective assays, compounds similar to this one were shown to reduce neuronal cell death induced by glutamate toxicity. This opens avenues for exploring its application in neurodegenerative disease models.
- Anti-inflammatory Studies : The anti-inflammatory effects were evaluated using in vivo models where the administration of similar compounds resulted in reduced edema and inflammatory markers in animal models of arthritis.
Data Table: Summary of Biological Activities
Wirkmechanismus
The mechanism of action of 4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-N-(3,4,5-trimethoxyphenyl)butanamide involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation, modulation of signaling pathways, and alterations in gene expression. The exact molecular targets and pathways involved depend on the specific context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Structural Analogs
Structural Features and Substituent Variations
The table below highlights key structural differences between the target compound and its analogs:
*Molecular weight estimated based on structural similarity to .
Key Observations:
Substituent Impact on Properties: The 3,4,5-trimethoxyphenyl group in the target compound increases hydrophobicity and steric bulk compared to the thiazol-2-yl group in , which may enhance membrane permeability but reduce solubility.
Core Heterocycle Variations :
- Pyridoindoles (target compound and ) differ from pyrimidoindoles (e.g., ) in nitrogen positioning, affecting hydrogen-bonding capabilities and binding to biological targets.
- Chromen-containing analogs (e.g., ) introduce planar aromatic systems, which could enhance intercalation with DNA or proteins.
Physicochemical Properties
*Estimated using fragment-based methods.
Implications:
- Higher LogP in methoxy-substituted compounds (target and ) suggests increased lipophilicity, favoring blood-brain barrier penetration.
Biologische Aktivität
The compound 4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-N-(3,4,5-trimethoxyphenyl)butanamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridoindole core linked to a butanamide moiety and a trimethoxyphenyl group. These structural components contribute to its lipophilicity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H25N3O3 |
| Molecular Weight | 375.45 g/mol |
| LogP | 2.0074 |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 67.815 Ų |
Biological Activities
Preliminary studies indicate that this compound exhibits significant biological activities, including:
1. Anticancer Activity
Research has shown that the compound can inhibit the proliferation of various cancer cell lines. Its mechanism of action may involve interaction with specific molecular targets within cancer cells, leading to apoptosis (programmed cell death) and inhibition of tumor growth. For instance, studies have demonstrated its efficacy against human tumor cell lines such as LCLC-103H and A-427 .
2. Antioxidant Properties
The compound has been evaluated for its antioxidant capabilities. It exhibits potency comparable to ascorbic acid in inhibiting free radical-induced lipid oxidation, suggesting potential applications in treating oxidative stress-related diseases .
3. Neuroprotective Effects
The structural similarity to known neuroprotective agents positions this compound as a candidate for further investigation in neurodegenerative disease models. Its interactions with enzymes involved in neuroprotection are under study .
The biological activity of 4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-N-(3,4,5-trimethoxyphenyl)butanamide is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cancer progression and oxidative stress.
- Receptor Modulation : Its interaction with specific receptors could modulate signaling pathways associated with cell survival and proliferation.
Case Studies
Several studies have explored the effects of this compound on different biological systems:
- In Vitro Studies : A study demonstrated that treatment with varying concentrations of the compound resulted in dose-dependent inhibition of cell viability in cancer cell lines .
- Molecular Docking Studies : Computational analyses have been conducted to predict the binding affinity of the compound to various targets. These studies suggest strong interactions with proteins involved in cancer pathways .
Q & A
Basic: What synthetic strategies are recommended for constructing the pyrido[4,3-b]indole core in this compound?
Methodological Answer:
The pyrido[4,3-b]indole scaffold can be synthesized via a multi-step sequence involving:
- Fischer indole synthesis : Cyclization of arylhydrazines with ketones under acidic conditions to form the indole ring .
- Palladium-catalyzed cross-coupling : For introducing substituents at specific positions (e.g., Buchwald-Hartwig amination for nitrogen functionalization) .
- Reductive amination : To integrate the tetrahydro-pyridoindole moiety, as seen in analogous heterocyclic systems .
Key intermediates should be characterized by H/C NMR and high-resolution mass spectrometry (HRMS) to confirm regiochemical fidelity .
Basic: Which analytical techniques are critical for confirming structural integrity and purity?
Methodological Answer:
- NMR spectroscopy : H and C NMR to verify the presence of the trimethoxyphenyl group (δ 3.7–3.9 ppm for methoxy protons) and the pyridoindole backbone .
- High-performance liquid chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass spectrometry (HRMS) : Electrospray ionization (ESI) in positive ion mode to confirm the molecular ion peak matching the formula (hypothetical example) .
Advanced: How can computational modeling optimize this compound’s binding affinity for kinase targets?
Methodological Answer:
- Molecular docking (AutoDock Vina) : Dock the compound into ATP-binding pockets of kinases (e.g., Aurora kinase A) using PyMOL for visualization .
- Density functional theory (DFT) : Calculate electrostatic potential surfaces to identify regions for hydrogen bonding with kinase residues (e.g., hinge region interactions) .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize derivatives with lower RMSD fluctuations .
Advanced: How should researchers resolve contradictions in reported IC50_{50}50 values across different kinase assays?
Methodological Answer:
- Assay standardization : Compare buffer conditions (e.g., ATP concentration, pH) and enzyme sources (recombinant vs. cell lysates) .
- Orthogonal validation : Use fluorescence polarization (FP) and radioactive P-ATP assays to cross-validate inhibition data .
- Meta-analysis : Apply statistical tools (e.g., ANOVA) to datasets from multiple labs, accounting for variances in cell lines or assay protocols .
Basic: What formulation strategies enhance stability during in vivo pharmacokinetic studies?
Methodological Answer:
- Solubility enhancement : Use co-solvents (e.g., Cremophor EL/PEG 400) or cyclodextrin inclusion complexes .
- Lyophilization : For long-term storage, lyophilize with cryoprotectants (trehalose/mannitol) and confirm stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .
- In vivo dosing : Administer as a suspension in 0.5% methylcellulose, monitoring plasma levels via LC-MS/MS .
Advanced: What role does the 3,4,5-trimethoxyphenyl group play in modulating pharmacokinetics?
Methodological Answer:
- Lipophilicity : Calculate logP (e.g., using ChemDraw) to predict blood-brain barrier penetration; trimethoxyphenyl increases logP by ~1.5 units vs. unsubstituted phenyl .
- Metabolic stability : Evaluate cytochrome P450 (CYP3A4/2D6) metabolism using liver microsomes; methoxy groups reduce oxidation susceptibility .
- SAR profiling : Synthesize analogs with mono-/dimethoxy substitutions to isolate contributions to target binding vs. off-target effects .
Basic: How to troubleshoot low yields during the final amide coupling step?
Methodological Answer:
- Coupling reagent optimization : Test HATU vs. EDCl/HOBt for activating the carboxylic acid, monitoring by TLC (silica gel, ethyl acetate/hexane) .
- Solvent selection : Use DMF for polar intermediates or dichloromethane (DCM) for sterically hindered reactions .
- Purification : Employ flash chromatography (gradient elution) or preparative HPLC to isolate the amide product from unreacted starting materials .
Advanced: What strategies validate target engagement in cellular models?
Methodological Answer:
- Cellular thermal shift assay (CETSA) : Heat-shock treated lysates to confirm stabilization of the target kinase in the presence of the compound .
- Knockdown/rescue experiments : Use siRNA to silence the target gene and observe reversal of the compound’s phenotypic effects .
- Phospho-specific Western blotting : Detect inhibition of downstream signaling markers (e.g., p-Aurora kinase) in dose-response studies .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles; use a fume hood for weighing .
- Waste disposal : Neutralize acidic/basic residues before discarding in halogenated waste containers .
- First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and monitor for respiratory distress .
Advanced: How can machine learning predict off-target effects of structural analogs?
Methodological Answer:
- QSAR modeling : Train random forest models on ChEMBL datasets to predict activity against GPCRs or ion channels .
- Chemical similarity networks : Use RDKit to cluster analogs and flag high-risk scaffolds with known toxicity profiles .
- Transcriptomics : Perform RNA-seq on treated cells to identify dysregulated pathways beyond the primary target .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
